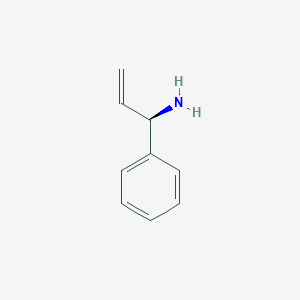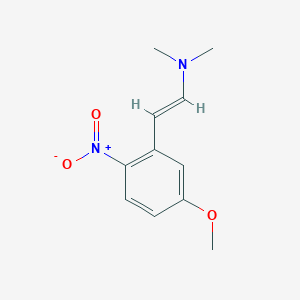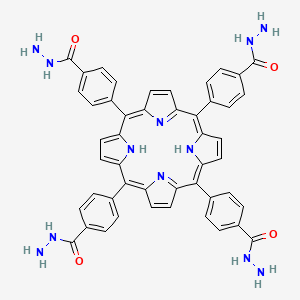
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide)
Overview
Description
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its four benzohydrazide groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Attachment of Benzohydrazide Groups: The benzohydrazide groups are introduced through a reaction between the porphyrin core and benzohydrazide in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The benzohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution can introduce various functional groups onto the benzohydrazide moieties.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for supramolecular chemistry.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of sensors and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) involves its ability to interact with various molecular targets through coordination chemistry. The porphyrin core can bind to metal ions, facilitating catalytic reactions. The benzohydrazide groups can form hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(benzoic acid): Similar structure but with benzoic acid groups instead of benzohydrazide.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains pyridyl groups instead of benzohydrazide.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Features hydroxyphenyl groups.
Uniqueness
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) is unique due to its benzohydrazide groups, which provide distinct reactivity and binding properties compared to other porphyrin derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or metal ions.
Properties
IUPAC Name |
4-[10,15,20-tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N12O4/c49-57-45(61)29-9-1-25(2-10-29)41-33-17-19-35(53-33)42(26-3-11-30(12-4-26)46(62)58-50)37-21-23-39(55-37)44(28-7-15-32(16-8-28)48(64)60-52)40-24-22-38(56-40)43(36-20-18-34(41)54-36)27-5-13-31(14-6-27)47(63)59-51/h1-24,53,56H,49-52H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVYRNFYLZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)NN)C8=CC=C(C=C8)C(=O)NN)C=C4)C9=CC=C(C=C9)C(=O)NN)N3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



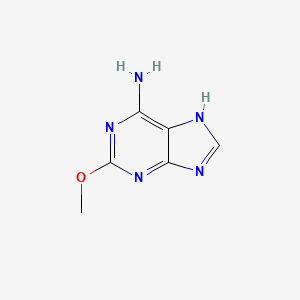

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)
![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)

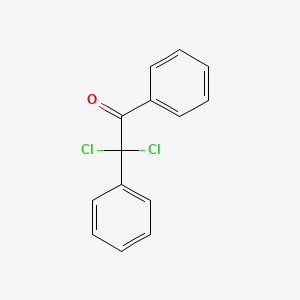
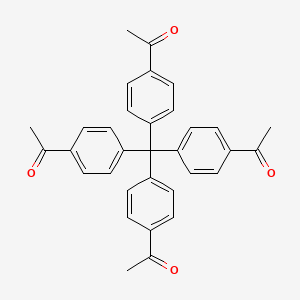

![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)

